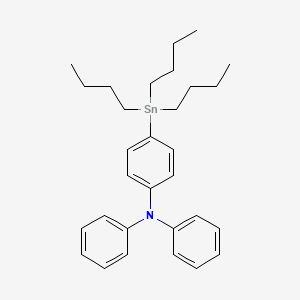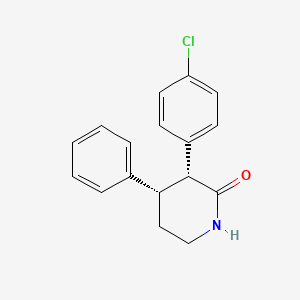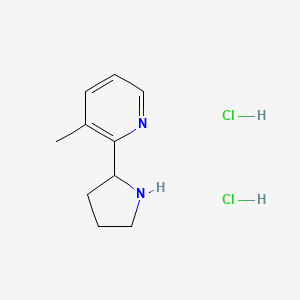
Benzenamine, N,N-diphenyl-4-(tributylstannyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La Benzènamine, N,N-diphényl-4-(tributylstannyl)- est un composé chimique de formule moléculaire C30H41NSn et d'une masse moléculaire de 534,36 g/mol . Ce composé est caractérisé par la présence d'un noyau de benzènamine substitué par deux groupes phényles et un groupe tributylstannyle en position para. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la Benzènamine, N,N-diphényl-4-(tributylstannyl)- implique généralement la réaction de la N,N-diphénylbenzènamine avec un agent tributylstannylant dans des conditions spécifiques. Une méthode courante implique l'utilisation d'une réaction de stannylation catalysée au palladium, où la N,N-diphénylbenzènamine est mise en réaction avec du chlorure de tributylétain en présence d'un catalyseur au palladium et d'une base . La réaction est généralement effectuée sous atmosphère inerte, comme l'azote ou l'argon, pour éviter l'oxydation.
Méthodes de production industrielle
La production industrielle de la Benzènamine, N,N-diphényl-4-(tributylstannyl)- suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction afin de garantir un rendement et une pureté élevés du produit. L'utilisation de systèmes automatisés pour surveiller et contrôler les paramètres de la réaction est courante dans les milieux industriels.
Analyse Des Réactions Chimiques
Types de réactions
La Benzènamine, N,N-diphényl-4-(tributylstannyl)- subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Il peut être réduit pour former des amines plus simples.
Substitution : Le groupe tributylstannyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les halogénures ou les alcoolates peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes de benzènamine, tandis que la réduction peut produire des amines plus simples. Les réactions de substitution peuvent entraîner la formation de diverses benzènamines substituées.
Applications de recherche scientifique
La Benzènamine, N,N-diphényl-4-(tributylstannyl)- a plusieurs applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme précurseur dans la synthèse de molécules organiques complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est utilisé dans l'étude des systèmes biologiques et comme sonde dans les essais biochimiques.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de la Benzènamine, N,N-diphényl-4-(tributylstannyl)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe tributylstannyle peut participer à diverses réactions chimiques, conduisant à la formation d'intermédiaires réactifs qui interagissent avec les molécules biologiques. Ces interactions peuvent entraîner des modifications de la structure et de la fonction des molécules cibles, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Benzenamine, N,N-diphenyl-4-(tributylstannyl)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenamine, N,N-diphenyl-4-(tributylstannyl)- involves its interaction with specific molecular targets and pathways. The tributylstannyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in the structure and function of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
La Benzènamine, N,N-diphényl-4-(tributylstannyl)- peut être comparée à d'autres composés similaires, tels que :
Benzènamine, N,N-diphényl-4-(triméthylstannyl)- : Ce composé possède un groupe triméthylstannyle au lieu d'un groupe tributylstannyle, ce qui entraîne des propriétés chimiques et une réactivité différentes.
Benzènamine, N,N-diphényl-4-(triéthylstannyl)- : La présence d'un groupe triéthylstannyle dans ce composé entraîne également des variations de son comportement chimique par rapport au dérivé tributylstannyle.
La particularité de la Benzènamine, N,N-diphényl-4-(tributylstannyl)- réside dans sa réactivité spécifique et sa capacité à former des intermédiaires stables, ce qui la rend précieuse dans diverses applications de recherche scientifique.
Propriétés
Numéro CAS |
454182-37-7 |
|---|---|
Formule moléculaire |
C30H41NSn |
Poids moléculaire |
534.4 g/mol |
Nom IUPAC |
N,N-diphenyl-4-tributylstannylaniline |
InChI |
InChI=1S/C18H14N.3C4H9.Sn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*1-3-4-2;/h1-2,4-15H;3*1,3-4H2,2H3; |
Clé InChI |
CWSGAMLLOSFAQY-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B12094654.png)







![N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12094709.png)




